

# The Discovery and Identification of Hydroxy Darunavir: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | Hydroxy Darunavir |           |
| Cat. No.:            | B1429731          | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

This technical guide provides a comprehensive overview of the discovery, identification, and core characteristics of **Hydroxy Darunavir**, a primary metabolite of the potent HIV-1 protease inhibitor, Darunavir. Darunavir's efficacy is significantly influenced by its metabolic fate, making a thorough understanding of its metabolites crucial for drug development and clinical pharmacology. This document details the metabolic pathway leading to **Hydroxy Darunavir**, the experimental methodologies employed for its identification and characterization, and available quantitative data. The content is structured to serve as a valuable resource for researchers and professionals engaged in antiviral drug development and related fields.

## Introduction

Darunavir is a second-generation protease inhibitor that has demonstrated significant efficacy against both wild-type and multidrug-resistant strains of HIV-1.[1] Its mechanism of action involves the inhibition of the viral protease enzyme, which is essential for the maturation of infectious virions.[2] The clinical pharmacokinetics of Darunavir are complex and are significantly impacted by its extensive metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system.[3][4] One of the major metabolic pathways is the isobutyl aliphatic hydroxylation of the parent drug, resulting in the formation of **Hydroxy Darunavir**.[3] [4] This document provides an in-depth exploration of the discovery and characterization of this key metabolite.



## **Discovery and Metabolic Pathway**

The identification of **Hydroxy Darunavir** was a direct result of comprehensive studies on the absorption, metabolism, and excretion (ADME) of Darunavir. Early in vitro studies utilizing human liver microsomes indicated that Darunavir undergoes significant oxidative metabolism. [5] Subsequent in vivo studies in healthy human subjects confirmed these findings, revealing several metabolic pathways.

The primary route of formation for **Hydroxy Darunavir** is the aliphatic hydroxylation of the isobutyl group of the Darunavir molecule.[3][4] This reaction is almost exclusively catalyzed by the CYP3A4 isoenzyme.[3][4] The metabolic conversion is a critical factor in the overall pharmacokinetic profile and clearance of Darunavir.

The co-administration of Darunavir with a low dose of Ritonavir, a potent CYP3A4 inhibitor, is a standard clinical practice.[3][4] Ritonavir significantly inhibits the metabolism of Darunavir, including the formation of **Hydroxy Darunavir**, leading to a substantial increase in the plasma concentration and half-life of the parent drug.[3][4] This "boosting" effect is essential for maintaining therapeutic concentrations of Darunavir.

Below is a diagram illustrating the metabolic pathway from Darunavir to **Hydroxy Darunavir**.



Click to download full resolution via product page



Darunavir Metabolic Pathway to Hydroxy Darunavir

# **Physicochemical and Pharmacokinetic Properties**

While extensive quantitative data exists for the parent drug, Darunavir, specific data for **Hydroxy Darunavir** is more limited in publicly available literature.

| Property                        | Darunavir                                                                                                                              | Hydroxy Darunavir                                                     |
|---------------------------------|----------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------|
| Molecular Formula               | C27H37N3O7S                                                                                                                            | C27H37N3O8S                                                           |
| Molecular Weight                | 547.66 g/mol                                                                                                                           | 563.66 g/mol                                                          |
| Primary Metabolism              | CYP3A4-mediated oxidation (including isobutyl aliphatic hydroxylation, carbamate hydrolysis, and aniline aromatic hydroxylation)[3][6] | Further metabolism or excretion                                       |
| Protein Binding                 | ~95% (primarily to alpha 1-acid glycoprotein)[3][6]                                                                                    | Not specifically reported, but likely similar to the parent compound. |
| Elimination Half-life (Boosted) | ~15 hours[3][4]                                                                                                                        | Not specifically reported.                                            |
| Excretion (Boosted)             | Feces (~79.5%), Urine<br>(~13.9%)[3][4]                                                                                                | Excreted in feces and urine as a metabolite of Darunavir.[3]          |

# **Antiviral Activity**

The antiviral activity of **Hydroxy Darunavir** has been evaluated in comparison to its parent compound, Darunavir. In vitro studies have indicated that the oxidative metabolites of Darunavir, including **Hydroxy Darunavir**, exhibit significantly reduced anti-HIV activity.

| Compound          | IC <sub>50</sub> (Wild-Type HIV-1)         |
|-------------------|--------------------------------------------|
| Darunavir         | 3 - 6 nM[7]                                |
| Hydroxy Darunavir | At least 90% less active than Darunavir[8] |



This substantial decrease in potency underscores the importance of maintaining high plasma concentrations of the parent drug, Darunavir, for effective viral suppression. The clinical strategy of co-administering Darunavir with Ritonavir is therefore critical to inhibit the metabolic conversion to less active compounds like **Hydroxy Darunavir**.

# **Experimental Protocols**

The identification and characterization of **Hydroxy Darunavir** have been primarily achieved through a combination of in vitro metabolism studies and in vivo sample analysis using advanced analytical techniques.

## In Vitro Metabolism of Darunavir

Objective: To identify the metabolites of Darunavir formed by liver enzymes.

#### Methodology:

- Incubation: Darunavir is incubated with human liver microsomes in the presence of an NADPH-generating system. This system provides the necessary cofactors for CYP450 enzyme activity.
- Reaction Termination: The reaction is stopped at various time points by the addition of a cold organic solvent, such as acetonitrile, to precipitate the proteins.
- Sample Preparation: The samples are centrifuged to remove the precipitated proteins, and the supernatant, containing the drug and its metabolites, is collected and concentrated.
- Analysis: The prepared samples are then analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to separate and identify the metabolites based on their retention times and mass-to-charge ratios.

## **Identification and Structural Elucidation**

Objective: To confirm the chemical structure of the identified metabolites.

Methodology:







- High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the metabolite and confirming the addition of an oxygen atom to the Darunavir molecule.
- Tandem Mass Spectrometry (MS/MS): By inducing fragmentation of the metabolite ion within the mass spectrometer, a characteristic fragmentation pattern is obtained. This pattern provides structural information, helping to pinpoint the location of the hydroxylation on the isobutyl group.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation, the
  metabolite can be isolated and purified using techniques like preparative HPLC. The purified
  sample is then subjected to 1D and 2D NMR analysis (e.g., <sup>1</sup>H NMR, <sup>13</sup>C NMR, COSY,
  HSQC, HMBC) to provide a detailed map of the molecule's structure.[9]

The following diagram illustrates the general workflow for the identification and characterization of **Hydroxy Darunavir**.





Click to download full resolution via product page

Workflow for Identification of **Hydroxy Darunavir** 

# **Quantitative Analysis in Biological Matrices**

Objective: To measure the concentration of **Hydroxy Darunavir** in plasma samples.

Methodology:



- Sample Preparation: Plasma samples are typically prepared using protein precipitation followed by solid-phase extraction or liquid-liquid extraction to isolate the analytes (Darunavir and its metabolites) and remove interfering substances.
- LC-MS/MS Analysis: A validated UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry) method is used for the simultaneous quantification of Darunavir and Hydroxy Darunavir.[10]
  - Chromatographic Separation: A C18 reversed-phase column is commonly used to separate the analytes.
  - Mass Spectrometric Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for detecting specific parent-to-product ion transitions for both Darunavir and Hydroxy Darunavir.
- Quantification: The concentration of each analyte is determined by comparing its peak area to that of a known concentration of a stable isotope-labeled internal standard.

## Conclusion

**Hydroxy Darunavir** is a significant metabolite of Darunavir, formed primarily through CYP3A4-mediated hydroxylation. Its discovery and characterization have been pivotal in understanding the complete pharmacokinetic profile of Darunavir. The significantly reduced antiviral activity of **Hydroxy Darunavir** compared to the parent compound highlights the critical role of Ritonavir boosting in maintaining the therapeutic efficacy of Darunavir-based antiretroviral regimens. The experimental protocols detailed in this guide provide a framework for the continued study of drug metabolism and its impact on therapeutic outcomes. Further research to obtain more precise quantitative data on the pharmacokinetics and antiviral activity of **Hydroxy Darunavir** would be beneficial for a more complete understanding of its clinical relevance.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Role of darunavir in the management of HIV infection PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Clinical pharmacokinetics of darunavir PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Absorption, metabolism, and excretion of darunavir, a new protease inhibitor, administered alone and with low-dose ritonavir in healthy subjects PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. 4-Amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylbenzenesulfonamide | lookchem [lookchem.com]
- 8. Darunavir | C27H37N3O7S | CID 213039 PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and Pharmacodynamics of Darunavir and Etravirine in HIV-1—Infected, Treatment-Experienced Patients in the Gender, Race, and Clinical Experience (GRACE) Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validation of Simultaneous Quantitative Method of HIV Protease Inhibitors Atazanavir, Darunavir and Ritonavir in Human Plasma by UPLC-MS/MS PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and Identification of Hydroxy Darunavir: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1429731#discovery-and-identification-of-hydroxy-darunavir]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com